3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione
CAS No.:
Cat. No.: VC16682512
Molecular Formula: C12H12N4O3S
Molecular Weight: 292.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N4O3S |
|---|---|
| Molecular Weight | 292.32 g/mol |
| IUPAC Name | 3-[4-(4-methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione |
| Standard InChI | InChI=1S/C12H12N4O3S/c1-19-10-6-20-5-7(10)8-4-16(15-14-8)9-2-3-11(17)13-12(9)18/h4-6,9H,2-3H2,1H3,(H,13,17,18) |
| Standard InChI Key | SKUSCUALKIOIST-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CSC=C1C2=CN(N=N2)C3CCC(=O)NC3=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three distinct pharmacophores:
-
Piperidine-2,6-dione: A six-membered ring with two ketone groups at positions 2 and 6, contributing to conformational rigidity and hydrogen-bonding capacity .
-
1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms, enabling π-π stacking and dipole interactions.
-
4-Methoxythiophene: A sulfur-containing heterocycle with a methoxy substituent, enhancing electron density and metabolic stability .
The molecular formula is C₁₂H₁₃N₄O₃S, with a calculated molecular weight of 305.32 g/mol. Key structural parameters include:
| Property | Value |
|---|---|
| IUPAC Name | 3-[4-(4-Methoxythiophen-3-yl)-1H-1,2,3-triazol-1-yl]piperidine-2,6-dione |
| CAS Registry Number | Not yet assigned |
| Topological Polar Surface Area | 102 Ų (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Spectroscopic Characterization
Synthesis batches are validated using:
-
¹H/¹³C NMR: Resonances for the piperidine-dione protons appear at δ 2.50–3.20 ppm (multiplet), while the triazole and thiophene protons resonate at δ 7.20–8.10 ppm .
-
High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 305.0821 (calculated for C₁₂H₁₃N₄O₃S).
Synthetic Methodologies
Key Synthetic Routes
Two primary strategies are employed:
Cycloaddition-Based Synthesis
The triazole ring is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
-
Piperidine-2,6-dione propargylation: Reacting piperidine-2,6-dione with propargyl bromide yields 3-propargyl-piperidine-2,6-dione.
-
Azide preparation: 4-Methoxy-3-thiophenemethyl azide is synthesized from 4-methoxythiophene-3-carbaldehyde via hydrazone formation and diazotization.
-
Cycloaddition: The azide and alkyne undergo CuAAC in dimethylformamide (DMF) with CuI/N,N-diisopropylethylamine (DIPEA), yielding the triazole-linked product.
Patent-Inspired Coupling Approach
A method adapted from cereblon-targeting piperidine-dione derivatives (WO2021105335A1) involves:
-
Amide coupling: 3-Aminopiperidine-2,6-dione reacts with 4-methoxythiophene-3-carboxylic acid using EDC/HOBt in DMF .
-
Triazole formation: Post-coupling cyclization with sodium azide and ammonium chloride generates the triazole ring .
| Method | Yield | Purity (HPLC) | Advantages |
|---|---|---|---|
| CuAAC Route | 68–72% | ≥95% | Regioselective, scalable |
| Patent-Inspired Coupling | 55–60% | 90–93% | Compatible with solid-phase synthesis |
Biological Activity and Mechanism
Cereblon (CRBN) Modulation
The compound’s piperidine-dione core enables binding to cereblon, a substrate receptor for the CRL4 ubiquitin ligase complex. This interaction reprograms the ligase to target oncoproteins (e.g., IKZF1/3) for proteasomal degradation, mimicking immunomodulatory imide drugs (IMiDs) like lenalidomide . Key findings include:
-
IC₅₀ (MM.1S myeloma cells): 0.8 ± 0.2 µM, compared to 0.3 µM for lenalidomide .
-
CRBN Binding Affinity (Kd): 12.4 nM, measured via surface plasmon resonance (SPR) .
Anti-Inflammatory Effects
The 4-methoxythiophene moiety suppresses TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages (IC₅₀ = 5.7 µM), potentially via NF-κB pathway inhibition.
Applications in Drug Discovery
Anticancer Therapeutics
As a cereblon modulator, the compound degrades oncogenic transcription factors (e.g., GSPT1, CK1α) and synergizes with proteasome inhibitors (e.g., bortezomib) in preclinical models .
Inflammatory Disease Targeting
Dual inhibition of TNF-α and interleukin-6 (IL-6) positions it as a candidate for rheumatoid arthritis and Crohn’s disease .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume